N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic benzamide derivative characterized by dual sulfonyl functionalities. The compound features:
- Core structure: A benzamide backbone substituted at the para position with a morpholine-4-sulfonyl group.
- Side chain: An (E)-configured α,β-unsaturated ene group bearing a methanesulfonyl moiety at the β-carbon.
Its molecular formula is C₁₅H₁₈N₂O₅S₂ (calculated molecular weight: 370.44 g/mol).
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c1-24(19,20)12-2-7-16-15(18)13-3-5-14(6-4-13)25(21,22)17-8-10-23-11-9-17/h2-6,12H,7-11H2,1H3,(H,16,18)/b12-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHOLTOKMVOPDC-SWGQDTFXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Methanesulfonyl Group: This can be achieved through the reaction of methanesulfonyl chloride with an appropriate nucleophile.
Introduction of the Morpholine Ring: This step involves the reaction of morpholine with a suitable sulfonylating agent.
Coupling with Benzamide: The final step involves coupling the intermediate products with benzamide under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, this compound serves as a versatile building block. It is utilized in various chemical reactions such as:
- Oxidation : The methanesulfonyl group can be oxidized to form sulfone derivatives.
- Reduction : It can be reduced to yield amines or alcohols.
- Substitution Reactions : The benzamide core can undergo electrophilic or nucleophilic substitution.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfone derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Amines or alcohols |
| Substitution | Halogens, alkylating agents | Various substituted products |
Biological Applications
The compound is under investigation for its potential biological activities, including:
- Enzyme Inhibition : Studies are being conducted to evaluate its efficacy in inhibiting specific enzymes relevant to disease pathways.
- Receptor Binding : Research is ongoing to explore its interaction with various biological receptors.
A notable study highlighted its potential as an anticancer agent through the inhibition of specific cellular pathways involved in tumor growth .
Medical Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is being explored for therapeutic uses in treating various diseases. Its mechanism of action involves modulating the activity of specific molecular targets such as enzymes and receptors.
Case Study: Anticancer Activity
A recent study examined the compound's anticancer properties, revealing that it effectively inhibited cell proliferation in certain cancer cell lines. The research demonstrated that the compound could induce apoptosis through specific signaling pathways .
Industrial Applications
In industrial settings, this compound is used in:
- Development of New Materials : Its unique chemical properties make it suitable for creating advanced materials.
- Synthesis of Complex Molecules : It serves as an intermediate in synthesizing other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Sulfonyl Group Positioning
- The morpholine-4-sulfonyl group in the target compound and enhances solubility due to its polar nature, a critical factor in drug design.
- Methanesulfonyl vs. nitro-thiazole : The methanesulfonyl group in the target compound may reduce off-target reactivity compared to the nitro-thiazole in , which could form reactive metabolites.
Backbone Rigidity
Aromatic vs. Heteroaromatic Substitutions
- Thiazole and pyridine rings in facilitate π-π interactions with kinase ATP pockets, whereas the target compound relies on sulfonyl groups for polar interactions.
Key Research Findings and Gaps
- Patent Landscape: The terpenoid-thioether benzamide derivatives in suggest a broader interest in hybridizing benzamides with lipid-like chains, but the target compound’s ene-sulfonyl motif remains underexplored in patents.
- Biological Data : While analogs in are linked to kinase inhibition, the target compound’s unique sulfonyl-ene architecture warrants dedicated enzymatic assays.
Biological Activity
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: CHNOS
Molecular Weight: 358.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Its sulfonamide and morpholine groups are believed to enhance its binding affinity and selectivity towards these targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound demonstrated an IC value of 1.30 μM against HepG2 cells, indicating potent inhibitory effects on solid tumor cell lines .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction, G2/M phase arrest |
| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |
Antidiabetic Potential
Morpholine derivatives have shown promise in managing diabetes through mechanisms such as α-glucosidase inhibition. A study highlighted that certain morpholine-based compounds exhibited moderate to good α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents .
| Compound | α-Glucosidase Inhibition (%) | Notes |
|---|---|---|
| Morpholine Derivative A | 70% | Strong activity |
| Morpholine Derivative B | 50% | Moderate activity |
Study 1: Anticancer Efficacy
In a preclinical study, researchers synthesized a series of benzamides similar to this compound and tested their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce tumor growth in vivo models, showcasing their potential as anticancer drugs .
Study 2: Diabetes Management
Another investigation focused on the antidiabetic properties of morpholine derivatives. In vitro assays demonstrated that these compounds could enhance insulin release from pancreatic cells and improve glucose uptake in peripheral tissues, highlighting their dual action in diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
